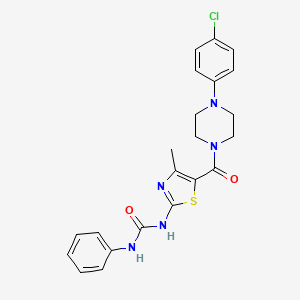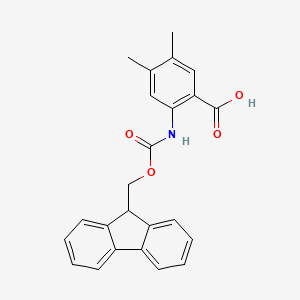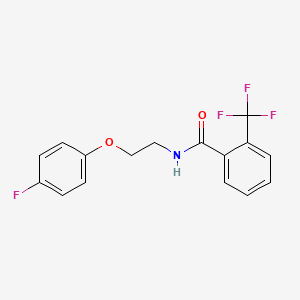![molecular formula C13H11FN4OS B2957808 N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-68-0](/img/structure/B2957808.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole . Fluorobenzothiazoles are known to have various biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzothiazole derivatives can be synthesized through various methods. For example, one method involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzothiazole ring, a pyrazole ring, and a carboxamide group. The fluorine atom attached to the benzothiazole ring could potentially influence the compound’s reactivity and biological activity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives have shown promise as antibacterial agents. A study by Palkar et al. (2017) explored the synthesis of novel compounds related to this chemical, revealing significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in combating bacterial infections (Palkar et al., 2017).
Potential Antipsychotic Properties
Compounds structurally similar to this compound have been evaluated for their antipsychotic potential. Research by Wise et al. (1987) investigated derivatives with modifications in the pyrazole ring, showing antipsychotic-like effects in behavioral animal tests without significant dopamine receptor interaction. This suggests potential therapeutic applications in mental health treatments (Wise et al., 1987).
Antituberculosis Activity
In the context of tuberculosis treatment, derivatives of this compound have been explored for their inhibitory effect on Mycobacterium tuberculosis. Jeankumar et al. (2013) synthesized a series of compounds demonstrating significant inhibition of Mycobacterium tuberculosis DNA gyrase, indicating their potential use in antituberculosis therapy (Jeankumar et al., 2013).
Anti-Cancer Applications
The chemical's derivatives have been assessed for their anti-cancer properties. Hammam et al. (2005) synthesized compounds that exhibited anti-cancer activity against lung, breast, and CNS cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hammam et al., 2005).
Controlled Drug Delivery Systems
Research by Noorian et al. (2020) focused on the encapsulation of bioactive molecules in metal-organic frameworks for controlled drug delivery. This study demonstrated the potential of using similar compounds for targeted and controlled delivery of therapeutic agents (Noorian et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial activity and anti-inflammatory properties .
Mode of Action
It’s worth noting that thiazole derivatives have been found to inhibit bacterial cell-cell communication, known as quorum sensing . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production . In the context of anti-inflammatory activity, some thiazole derivatives have shown to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with bacterial quorum sensing pathways and the cyclooxygenase pathway in the context of inflammation .
Result of Action
Similar compounds have been found to disrupt bacterial cell-cell communication and inhibit the cyclooxygenase enzyme, thereby potentially reducing inflammation .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as nutrient availability and defense mechanisms .
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-6-9(18(2)17-7)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNXWGRCPAWWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)


